molecular formula C10H11BrO2 B082611 Methyl 2-bromomethylphenylacetate CAS No. 13737-37-6

Methyl 2-bromomethylphenylacetate

Cat. No. B082611
CAS RN: 13737-37-6
M. Wt: 243.1 g/mol
InChI Key: BRAHRRYCGOLXPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-bromomethylphenylacetate can be synthesized through different methods. Ogura et al. (1975) describe a method for synthesizing α-bromophenylacetic acid derivatives from benzaldehyde, which is related to the synthesis of compounds like Methyl 2-bromomethylphenylacetate. This process involves reactions with bromine in various solvents, producing α-bromophenylacetic acid as the main product (Ogura, Furukawa, & Tsuchihashi, 1975). Tago and Kogen (2000) developed a novel method for preparing (E)-alpha-bromoacrylates, important precursors for C-C bond formations, which could be related to the synthesis pathway for similar compounds (Tago & Kogen, 2000).

Molecular Structure Analysis

The molecular structure of related brominated compounds has been studied, providing insights into the structure of Methyl 2-bromomethylphenylacetate. For instance, the synthesis and crystal structure analysis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane give an idea about how bromine interacts with methyl groups in these compounds (Løiten, Gløgård, Klaveness, & Fjærtoft, 1999).

Chemical Reactions and Properties

The chemical reactions and properties of Methyl 2-bromomethylphenylacetate involve interactions with various reagents and conditions. The compound undergoes multiple arylation via C-C and C-H bond cleavages, as demonstrated by Wakui et al. (2004), which highlights the reactivity of brominated compounds under palladium catalysis (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Physical Properties Analysis

The physical properties of related compounds, such as their boiling points, melting points, and solubility, can be inferred from studies on similar brominated organic compounds. However, specific studies directly analyzing the physical properties of Methyl 2-bromomethylphenylacetate were not found in the presented literature.

Chemical Properties Analysis

The chemical properties of Methyl 2-bromomethylphenylacetate, such as reactivity, stability, and compatibility with other chemical agents, can be deduced from the general behavior of brominated aromatic esters. Research by Pevzner (2003) on similar furan derivatives provides insights into how brominated compounds can react with nucleophiles, which could be extrapolated to understand the chemical behavior of Methyl 2-bromomethylphenylacetate (Pevzner, 2003).

Scientific Research Applications

  • Pharmaceutical Intermediate Synthesis : A study details the preparation of Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, derived from a Grignard reaction involving a related bromine compound. This suggests the potential of Methyl 2-bromomethylphenylacetate in pharmaceutical synthesis (W. Min, 2015).

  • Synthesis of Acid Derivatives : Research on the synthesis of α-Bromophenylacetic Acid derivatives from benzaldehyde using various solvents indicates the versatility of bromine-containing compounds in producing acid derivatives, which could be relevant for Methyl 2-bromomethylphenylacetate (K. Ogura, Shigeko Furukawa, G. Tsuchihashi, 1975).

  • Metabolite Identification : A study on the in vivo metabolism of a psychoactive phenethylamine in rats, which involved brominated derivatives, might provide insights into the metabolic pathways and potential biotransformations of Methyl 2-bromomethylphenylacetate (T. Kanamori et al., 2002).

  • Agricultural Research : Research on alternatives to methyl bromide, a widely used fumigant, can provide context for the potential agricultural applications of bromine-containing compounds like Methyl 2-bromomethylphenylacetate (S. Schneider et al., 2003).

  • Anti-Inflammatory Agent Synthesis : The synthesis and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, including bromoacetyl derivatives, highlights the potential use of Methyl 2-bromomethylphenylacetate in developing anti-inflammatory agents (D. Yancheva et al., 2015).

  • Local Anesthetic and Anti-Inflammatory Activities : The study of new compounds derived from Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate indicates possible applications in creating local anesthetics and anti-inflammatory drugs (P. Catsoulacos, 1976).

  • Neural Stem Cell Research : The investigation of Bromodeoxyuridine, a brominated compound, in neural stem cell research can give insights into the potential research applications of related bromine-containing compounds like Methyl 2-bromomethylphenylacetate in stem cell studies (L. Schneider, F. d’Adda di Fagagna, 2012).

properties

IUPAC Name

methyl 2-[2-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAHRRYCGOLXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227439
Record name Benzeneacetic acid, 2-(bromomethyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromomethylphenylacetate

CAS RN

13737-37-6
Record name Benzeneacetic acid, 2-(bromomethyl)-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-(bromomethyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[2-(bromomethyl)phenyl]acetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 102 g (0.74 mol) of benzohydroxamic acid 2, 111 g (0.80 mol) of pulverised potassium carbonate and 1400 ml of acetonitrile is heated to 60° C. After 0.5 h, 162 g of methyl o-bromomethylphenylacetate 1, which is obtained as 68% crude product from the bromination of methyl o-tolylacetate with N-bromosuccinimide, dissolved in 100 ml of acetonitrile, is added dropwise over 0.5 h at 60° C.-65° C. and the reaction mixture is stirred for 5.5 h at this temperature.
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of (2-bromomethylphenyl)acetic acid (1 g, 4.4 mmol) in THF (2.4 mL) was added trimethylsilyldiazomethane (3 mL of a 2 M solution in hexanes, 6 mmol), and the reaction mixture was stirred for 14 h. The reaction was quenched with AcOH, and the solvent was removed under reduced pressure. Purification by flash column chromatography (silica, eluent 98:2 to 94:6 methylene chloride/hexanes) afforded methyl(2-bromomethylphenyl)acetate as a light yellow solid (0.34 g, 32%): 1H NMR (300 MHz, CDCl3) δ 7.40-7.20 (m, 4H), 4.59 (s, 2H), 3.81 (s 2H), 3.71 (s, 3H).
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Synthesis routes and methods IV

Procedure details

To an ice-cold solution of (2-bromomethylphenyl)acetic acid (1 g, 4.4 mmol) in THF (2.4 mL) was added trimethylsilyldiazomethane (3 mL of a 2 M solution in hexanes, 6 mmol), and the reaction mixture was stirred for 14 h. The reaction was quenched with AcOH, and the solvent was removed under reduced pressure. Purification by flash column chromatography (silica, eluent 98:2 to 94:6 methylene chloride/hexanes) afforded methyl (2-bromomethylphenyl)acetate as a light yellow solid (0.34 g, 32%): 1H NMR (300 MHz, CDCl3) δ 7.40-7.20 (m, 4H), 4.59 (s, 2H), 3.81 (s 2H), 3.71 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Albrecht, A Defoin, E Salomon, C Tarnus… - Bioorganic & medicinal …, 2006 - Elsevier
Racemic derivatives of 3-amino-2-tetralone were synthesised and evaluated for their ability to inhibit metallo-aminopeptidase activities. New compounds substituted in position 2 by …
Number of citations: 35 www.sciencedirect.com

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